molecular formula C13H17NO4S B8519998 PhCH2CH2SO2-Pro-OH

PhCH2CH2SO2-Pro-OH

Cat. No.: B8519998
M. Wt: 283.35 g/mol
InChI Key: WEUXKIAALWABIU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PhCH2CH2SO2-Pro-OH is a proline-derived compound featuring a phenethylsulfonyl (PhCH2CH2SO2-) substituent. The sulfonyl group enhances stability and hydrogen-bonding capacity, which may influence bioavailability and target binding .

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2S)-1-(2-phenylethylsulfonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c15-13(16)12-7-4-9-14(12)19(17,18)10-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1

InChI Key

WEUXKIAALWABIU-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)CCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

  • This compound: Contains a sulfonyl group (-SO2-) linked to a phenethyl chain, attached to a proline backbone.
  • H-Phe(4-NH2)-OH (CAS 943-80-6): A phenylalanine derivative with a para-amino group on the phenyl ring. Its primary functional groups include an amine (-NH2) and carboxylic acid (-COOH), typical of amino acids .

Physicochemical Properties

Property This compound (Inferred) H-Phe(4-NH2)-OH (CAS 943-80-6)
Molecular Formula C14H19NO4S C9H12N2O2
Molecular Weight ~309.37 g/mol 180.20 g/mol
TPSA (Topological Polar Surface Area) ~95 Ų 89.34 Ų
LogP (Lipophilicity) ~1.8 (estimated) -1.5
Key Functional Groups Sulfonyl, proline Amine, carboxylic acid

Similarity Scores with Other Analogs

lists compounds with similarity scores of 0.85–1.00 to H-Phe(4-NH2)-OH, such as:

  • (R)-2-Amino-3-(4-aminophenyl)propanoic acid (CAS 1021854-77-3): 0.92 similarity.
  • (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride (CAS 1040603-65-6): 0.88 similarity.

This compound is structurally distinct from these analogs due to its sulfonyl-proline core but may share functional similarities in peptide backbone modifications.

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